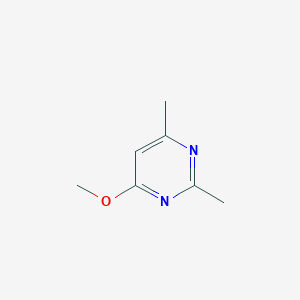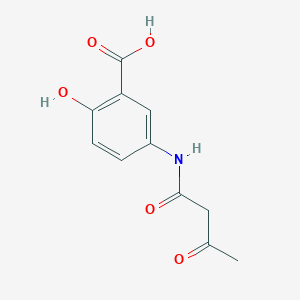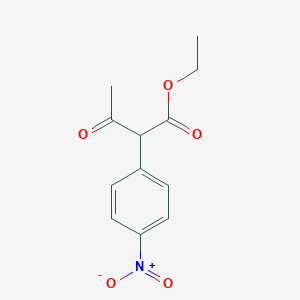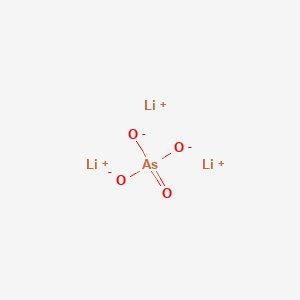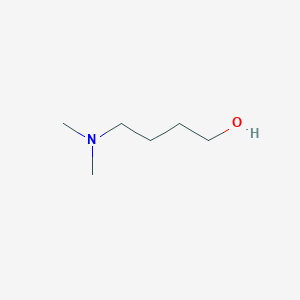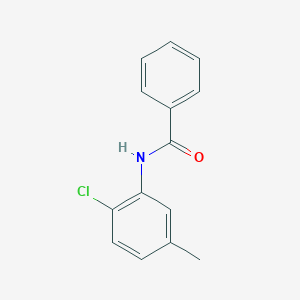
2'-Chloro-5'-methylbenzanilide
Vue d'ensemble
Description
2'-Chloro-5'-methylbenzanilide is a compound of interest due to its structural features, which include a chloro substituent and a methyl group attached to a benzanilide framework. Such molecules are studied for their potential chemical reactivity, electronic properties, and role in synthetic chemistry.
Synthesis Analysis
The synthesis of compounds similar to 2'-Chloro-5'-methylbenzanilide often involves strategies like nucleophilic substitution reactions, and activation of amide bonds. A common approach might involve the acylation of an aniline derivative with an appropriately substituted acid chloride under conditions that favor the formation of the amide bond.
Molecular Structure Analysis
The molecular structure of compounds like 2'-Chloro-5'-methylbenzanilide is characterized by techniques such as X-ray diffraction and NMR spectroscopy. These compounds typically exhibit planar structures due to the conjugation of the amide bond with the aromatic rings, with substituents influencing the electronic distribution and steric hindrance.
Chemical Reactions and Properties
Chemical reactions involving 2'-Chloro-5'-methylbenzanilide likely include electrophilic and nucleophilic substitutions influenced by the presence of the chloro and methyl groups. These substituents affect the compound's reactivity towards various reagents, potentially leading to products with diverse chemical functionalities.
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structure. They are likely to be solid at room temperature, with melting points, solubility, and crystal structure influenced by the nature and position of substituents.
Chemical Properties Analysis
The chemical properties of 2'-Chloro-5'-methylbenzanilide are shaped by its functional groups. The amide linkage and substituents (chloro and methyl groups) play crucial roles in its chemical behavior, affecting acidity, basicity, reactivity towards oxidation and reduction, and interactions with nucleophiles and electrophiles.
For detailed research on compounds with similar structural or functional groups, the following references provide a basis for understanding the complex chemistry of substituted benzanilides and related molecules:
- (White, 1989)
- (Itai et al., 1989)
- (Wallnöfer, Safe, & Hutzinger, 1971)
- (Grimshaw, Haslett, & Trocha‐Grimshaw, 1977)
Applications De Recherche Scientifique
Fungicide Metabolism : Rhizopus japonicus can metabolize fungicides like 2-chlorobenzanilide into hydroxyanilino derivatives, as found in a study on the metabolism of systemic fungicides (Wallnöfer, Safe, & Hutzinger, 1971).
Mitochondrial Complex II Inhibition : Analogues of 2-methylbenzanilide, structurally related to 2'-Chloro-5'-methylbenzanilide, exhibit inhibitory effects on mitochondrial Complex II activity, indicating potential applications in biological and medicinal research (White, 1989).
Intramolecular Charge-Transfer Properties : N-methylbenzanilide, similar to 2'-Chloro-5'-methylbenzanilide, shows fluorescence and intramolecular charge-transfer, highlighting its potential in photophysical studies (Heldt, Gormin, & Kasha, 1988).
Stereochemistry Research : The stereochemistry of N-methylbenzanilide has been elucidated, providing insights into molecular structures that are relevant to the understanding of compounds like 2'-Chloro-5'-methylbenzanilide (Itai et al., 1989).
Radical Substitution Reactions : The reduction of halogeno-N-methylbenzanilides leads to radical substitution reactions, offering a pathway to study organic synthesis and reaction mechanisms (Grimshaw, Haslett, & Trocha-Grimshaw, 1977).
Selective Receptor Antagonists : N-Methylbenzanilide derivatives, similar in structure to 2'-Chloro-5'-methylbenzanilide, are explored as selective V(1A) receptor antagonists, suggesting applications in pharmacological research (Kakefuda et al., 2002).
Antifungal Applications : Alkylthio-substituted benzanilides exhibit antifungal activities, indicating the potential use of similar compounds like 2'-Chloro-5'-methylbenzanilide in fungicide development (Carmellino et al., 1990).
Antimicrobial Evaluation : 2-substituted-3-methylbenzofuran derivatives, related to 2'-Chloro-5'-methylbenzanilide, exhibit antimicrobial activity, suggesting the potential use of such compounds in antimicrobial research (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Safety And Hazards
The safety symbols for 2’-Chloro-5’-methylbenzanilide include GHS07 . The hazard statements include H315-H319-H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
N-(2-chloro-5-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-7-8-12(15)13(9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBRRDISFVFICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-5'-methylbenzanilide | |
CAS RN |
10286-87-0 | |
| Record name | 2'-Chloro-5'-methylbenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
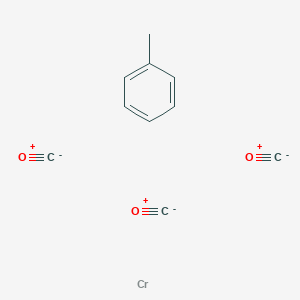
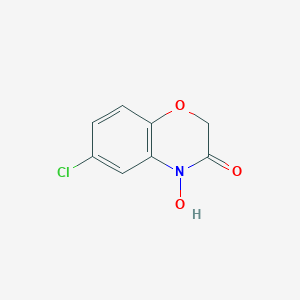
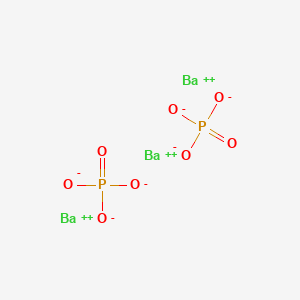
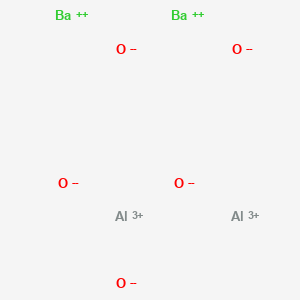

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)
